4-(6-Chloropyridazin-4-yl)morpholine 4-(6-Chloropyridazin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 21131-11-3
VCID: VC2708120
InChI: InChI=1S/C8H10ClN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2
SMILES: C1COCCN1C2=CC(=NN=C2)Cl
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol

4-(6-Chloropyridazin-4-yl)morpholine

CAS No.: 21131-11-3

Cat. No.: VC2708120

Molecular Formula: C8H10ClN3O

Molecular Weight: 199.64 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloropyridazin-4-yl)morpholine - 21131-11-3

Specification

CAS No. 21131-11-3
Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
IUPAC Name 4-(6-chloropyridazin-4-yl)morpholine
Standard InChI InChI=1S/C8H10ClN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2
Standard InChI Key MFXHCXHSPGVZRQ-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC(=NN=C2)Cl
Canonical SMILES C1COCCN1C2=CC(=NN=C2)Cl

Introduction

Chemical Properties and Structure

Fundamental Properties

4-(6-Chloropyridazin-4-yl)morpholine is a heterocyclic organic compound with a molecular formula of C8H10ClN3O and a molar mass of 199.64 g/mol. The compound's structure features a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen) attached to a pyridazine ring (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) at the 4-position. Additionally, the pyridazine ring bears a chlorine atom at the 6-position.

Physical and Chemical Characteristics

Table 1 below summarizes the key physical and chemical properties of 4-(6-Chloropyridazin-4-yl)morpholine:

PropertyValue
CAS Registry Number21131-11-3
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
IUPAC Name4-(6-chloropyridazin-4-yl)morpholine
AppearanceData not available in current literature
Melting PointData not available in current literature
SolubilityLikely soluble in polar organic solvents based on structure
Structural FeaturesMorpholine ring attached to chlorinated pyridazine moiety

The presence of the morpholine moiety likely confers increased water solubility compared to simple pyridazine derivatives, while the chlorine substituent enhances lipophilicity and provides a potential site for further derivatization through nucleophilic substitution reactions.

Structural Analysis

Molecular Structure

The 4-(6-Chloropyridazin-4-yl)morpholine molecule contains several key structural elements that influence its chemical behavior and potential biological activity. The pyridazine ring, with its two adjacent nitrogen atoms, creates an electron-deficient aromatic system that is susceptible to nucleophilic attack. The chlorine atom at the 6-position further enhances this electrophilic character, making it a reactive site for substitution reactions.

Electronic Properties

The electron distribution within the molecule plays a crucial role in determining its reactivity. The nitrogen atoms in the pyridazine ring withdraw electron density through inductive and resonance effects, while the morpholine group, acting as an electron-donating substituent, partially compensates for this electron deficiency. This electronic interplay contributes to the compound's chemical behavior and potential interactions with biological targets.

Synthesis Methods

Synthetic Challenges and Considerations

The synthesis of 4-(6-Chloropyridazin-4-yl)morpholine presents several challenges that researchers must address:

  • Regioselectivity: Ensuring that the morpholine preferentially attacks the 4-position rather than the 6-position of the pyridazine ring.

  • Reaction conditions: Optimizing temperature, solvent choice, and catalyst systems to maximize yield and purity.

  • Purification: Developing effective methods for isolating the target compound from reaction mixtures.

Research Findings

Structure-Activity Relationships

Studies on analogous pyridazine derivatives indicate that substitution patterns significantly influence biological activity. For instance, research on pyridazine compounds with antiangiogenic properties has shown that the nature and position of substituents on the pyridazine ring can dramatically affect their biological efficacy .

Table 2: Comparison of Activities of Selected Pyridazine Derivatives

Compound StructureBiological TargetActivity LevelReference
Pyridazine derivatives with morpholineNot yet determined for this specific compoundData not available-
Chloropyridazine derivatives with other substituentsVarious enzyme inhibitionModerate to high in some cases
Pyridazinone derivativesAntiangiogenic activityVariable depending on substituents

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 4-(6-Chloropyridazin-4-yl)morpholine, including:

  • 4-(6-Chloropyrimidin-4-yl)morpholine: A closely related compound that differs in the arrangement of nitrogen atoms in the heterocyclic ring (pyrimidine vs. pyridazine) .

  • Various chloropyridazine derivatives substituted with different amines instead of morpholine, as mentioned in search result .

  • Pyridazinone derivatives that feature a carbonyl group in the pyridazine ring.

Comparative Properties

The substitution of the pyridazine ring with morpholine likely affects several properties compared to other pyridazine derivatives:

  • Solubility: The morpholine moiety typically enhances water solubility compared to simple alkyl or aryl substituents.

  • Reactivity: The electron-donating effect of the morpholine may alter the reactivity of the pyridazine ring and the chlorine substituent.

  • Biological interactions: The morpholine ring provides potential hydrogen bond acceptor sites, which could influence interactions with biological targets.

Analytical Methods

Spectroscopic Characterization

For the comprehensive characterization of 4-(6-Chloropyridazin-4-yl)morpholine, several analytical techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would provide valuable structural information. The morpholine protons would typically appear as multiplets in the range of δ 2.5-4.0 ppm, while the pyridazine protons would resonate at higher chemical shifts (δ 7.0-9.0 ppm).

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 199.64, with characteristic fragmentation patterns involving the loss of the morpholine ring or cleavage at the pyridazine-morpholine bond.

  • Infrared Spectroscopy: Characteristic absorption bands would include C-N stretching (1200-1350 cm⁻¹), C=N stretching (1600-1700 cm⁻¹), and C-O stretching from the morpholine ring (1050-1150 cm⁻¹).

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of synthesized 4-(6-Chloropyridazin-4-yl)morpholine and monitoring reaction progress during synthesis.

Future Research Directions

Synthesis Optimization

Future research should focus on developing efficient and scalable synthetic routes to 4-(6-Chloropyridazin-4-yl)morpholine. This may involve:

  • Exploration of various catalyst systems for improving yield and selectivity.

  • Development of one-pot synthetic approaches to streamline the production process.

  • Investigation of green chemistry alternatives to traditional synthetic methods.

Biological Evaluation

Comprehensive screening of 4-(6-Chloropyridazin-4-yl)morpholine for various biological activities would be valuable for understanding its potential applications. Based on activities observed in similar compounds, studies should include:

  • Antimicrobial assays against a range of bacterial and fungal pathogens.

  • Enzyme inhibition studies, particularly targeting kinases and other enzymes implicated in disease pathways.

  • Cytotoxicity evaluations using various cancer cell lines to assess antiproliferative potential.

  • Structure-activity relationship studies through the synthesis and testing of derivatives.

Computational Studies

Molecular modeling and computational chemistry approaches could provide insights into:

  • Binding modes of 4-(6-Chloropyridazin-4-yl)morpholine with potential biological targets.

  • Electronic properties and reactivity patterns to guide synthetic modifications.

  • Prediction of physicochemical and ADME (absorption, distribution, metabolism, excretion) properties to assess drug-likeness.

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